molecular formula C12H12Cl2N2O B3373108 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide CAS No. 950037-38-4

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

Cat. No.: B3373108
CAS No.: 950037-38-4
M. Wt: 271.14 g/mol
InChI Key: QSEAHGVSAVAQEV-UHFFFAOYSA-N
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Description

This compound belongs to the broader class of chloroacetamides, which are widely studied for their applications in agrochemistry, particularly as herbicides and intermediates in organic synthesis . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c1-9-7-10(3-4-11(9)14)16(6-2-5-15)12(17)8-13/h3-4,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAHGVSAVAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 2-cyanoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the chloro groups.

    Reduction: Amines derived from the reduction of the cyano group.

    Oxidation: Carboxylic acids formed from the oxidation of the methyl group.

Scientific Research Applications

Agrochemical Applications

The compound is primarily studied for its insecticidal and herbicidal properties . Its mechanism of action typically involves disrupting specific biochemical pathways in target organisms, making it effective for pest control. The presence of both chloro and cyano groups enhances its reactivity and biological efficacy.

Key Findings:

  • Insecticide Activity: Preliminary studies indicate that 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide exhibits notable insecticidal effects against various pests.
  • Herbicide Potential: The compound has shown potential as an herbicide, impacting the growth and development of certain weed species.

Pharmaceutical Applications

Emerging research suggests that this compound may possess anti-cancer properties . Although still in preliminary stages, studies have indicated that it could interfere with cancer cell proliferation through specific biochemical interactions.

Research Highlights:

  • Proteomics Research: It is utilized in proteomics to study protein interactions and functions, aiding in the understanding of disease mechanisms.
  • Binding Affinity Studies: Interaction studies focus on its binding affinity with biological targets, employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Synthesis and Characterization

Several synthetic methods have been developed to produce this compound. Understanding these methods is crucial for optimizing yield and purity for research applications.

Synthesis Methods:

  • Refluxing with Cyanoethyl Acetamide: A common method involves refluxing the chloro-substituted aromatic compound with cyanoethyl acetamide in the presence of a base.
  • Microwave-Assisted Synthesis: This technique has been explored to enhance reaction rates and improve yields.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives share a common core structure (2-chloroacetamide) but differ in substituents on the nitrogen and aromatic rings, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications/Properties References
Target Compound - 4-Chloro-3-methylphenyl
- 2-Cyanoethyl
C₁₂H₁₁Cl₂N₂O Discontinued; structural analog of herbicides
Alachlor - 2,6-Diethylphenyl
- Methoxymethyl
C₁₄H₂₀ClNO₂ Pre-emergent herbicide (maize, soybeans)
Metolachlor (S-Metolachlor) - 2-Ethyl-6-methylphenyl
- 2-Methoxy-1-methylethyl
C₁₅H₂₂ClNO₂ Herbicide (selective weed control)
2-Chloro-N-(4-Cyanophenyl)Acetamide - 4-Cyanophenyl C₉H₇ClN₂O Synthetic intermediate; potential agrochemical
2-Chloro-N-(2-Cyanoethyl)Acetamide - 2-Cyanoethyl C₅H₇ClN₂O Intermediate in organic synthesis
2-Chloro-N-(3-Nitrophenyl)Acetamide - 3-Nitrophenyl C₈H₇ClN₂O₂ Crystal structure studies (anti-conformation)

Key Differences and Insights

Substituent Effects on Herbicidal Activity: The target compound’s 4-chloro-3-methylphenyl group contrasts with alachlor’s 2,6-diethylphenyl group. The latter’s bulkier substituents enhance soil persistence and herbicidal activity by delaying microbial degradation .

Synthesis Routes: The target compound’s synthesis likely involves multi-step alkylation/arylation, similar to ’s method (reflux with sodium acetate in ethanol) . In contrast, 2-chloro-N-(2-cyanoethyl)acetamide is synthesized via direct reaction of 3-aminopropionitrile with chloroacetyl chloride (81% yield) .

Physicochemical Properties: Crystallographic data (absent for the target compound) for analogs like 2-chloro-N-(3-methylphenyl)acetamide reveal intermolecular hydrogen bonding (N–H⋯O), influencing melting points and stability . The cyano group in the target compound may reduce volatility compared to methoxy-containing analogs like alachlor .

Metabolic and Toxicological Profiles: Chloroacetamides are metabolized in liver microsomes via oxidative dealkylation and glutathione conjugation. For example, alachlor forms a carcinogenic quinone metabolite, while the target compound’s cyanoethyl group might favor alternative detoxification pathways .

Table 2: Metabolic Comparison

Compound Primary Metabolic Pathway Toxicological Concerns References
Alachlor Oxidative dealkylation → Quinones Carcinogenic metabolites
Target Compound Likely glutathione conjugation Unknown (limited data)
Metolachlor O-Demethylation → Polar metabolites Lower mammalian toxicity

Biological Activity

2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide is a chemical compound with the molecular formula C12_{12}H12_{12}Cl2_{2}N2_{2}O and a molecular weight of 271.14 g/mol. It is recognized for its potential applications in agrochemicals and pharmaceuticals, particularly in proteomics research. The compound features a chloro-substituted aromatic ring and a cyanoethyl group, which contribute to its distinctive biological properties.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Molecular Formula : C12_{12}H12_{12}Cl2_{2}N2_{2}O
  • Molecular Weight : 271.14 g/mol
  • Functional Groups : Chloro groups, cyano group, acetamide moiety

These features enhance its reactivity and biological activity, particularly as an insecticide and herbicide.

Insecticidal and Herbicidal Properties

Research indicates that this compound exhibits notable insecticidal and herbicidal activity. Its mechanism of action involves interference with specific biochemical pathways in target organisms, leading to effective pest control. This compound's effectiveness can be attributed to its ability to disrupt essential metabolic processes in pests, making it a candidate for agricultural applications.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. A study on related chloroacetamides found that compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans . The biological activity of these compounds varies significantly based on the position of substituents on the phenyl ring, which affects their lipophilicity and membrane permeability.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial potential of various N-substituted chloroacetamides, it was found that compounds similar to this compound showed significant activity against Gram-positive bacteria due to their high lipophilicity. This property facilitates their penetration through bacterial membranes, enhancing their efficacy .

Study 2: Insecticidal Activity Assessment

A comparative analysis of several chloroacetamides revealed that those with halogenated substituents exhibited superior insecticidal activity. The study highlighted the importance of the chloro group in enhancing biological interactions with target sites in pests .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-N-(4-methylphenyl)acetamideC9_9H10_{10}ClNOLacks cyano group; simpler structure
N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamideC13_{13}H12_{12}ClN3_3OContains quinoline structure; different activity
2-Chloro-N-(2,4-dimethylphenyl)acetamideC11_{11}H14_{14}ClNOAdditional methyl groups; altered lipophilicity

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its biological activity compared to structurally similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution Reactions : Alkaline conditions (e.g., KOH/EtOH) facilitate chloro-group displacement in intermediates like 3-chloro-4-fluoronitrobenzene, as demonstrated in analogous acetamide syntheses .
  • Reduction : Iron powder under acidic conditions (e.g., HCl) reduces nitro groups to amines, a step critical for generating reactive aniline intermediates .
  • Condensation : Cyanoacetic acid reacts with the amine intermediate using condensing agents (e.g., DCC or EDCI) to form the final acetamide. Reaction optimization may require temperature control (e.g., 50–80°C) and inert atmospheres to prevent cyano-group hydrolysis .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm and cyanoethyl groups at δ 2.8–3.5 ppm) .
  • IR Spectroscopy : Identify characteristic peaks for C=O (~1650 cm1^{-1}), C-Cl (~750 cm1^{-1}), and CN (~2250 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formulas (e.g., C12_{12}H11_{11}Cl2_{2}N2_{2}O) with <0.3% deviation .

Advanced Research Questions

Q. How can degradation pathways of this compound be analyzed in environmental or biological systems?

Methodological Answer:

  • Chromatographic Separation : Use HPLC or GC-MS with C-18 columns to isolate parent compounds from degradates (e.g., ethanesulfonic acid or oxanilic acid derivatives). Elute with gradient solvents (e.g., ethyl acetate → methanol) .
  • Mass Spectrometry : Perform fragmentation analysis to identify degradation products. For example, loss of Cl (m/z35.5m/z -35.5) or cyanoethyl groups (m/z54m/z -54) .
  • Environmental Simulation : Conduct soil/water microcosm studies under varying pH and temperature conditions to assess persistence .

Q. What computational strategies are effective for studying molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450). Parameterize force fields for chloro and cyano groups .
  • Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials, aiding in reactivity prediction .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in reported synthetic yields or reaction efficiencies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For instance, compare DMF (polar aprotic) vs. toluene (non-polar) in condensation steps .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., nitro-group reduction vs. cyanoethylation) .
  • Cross-Validation : Replicate conflicting protocols under controlled conditions (e.g., inert vs. ambient atmosphere) to isolate critical factors .

Q. What experimental approaches are recommended for evaluating the compound’s herbicidal activity and non-target toxicity?

Methodological Answer:

  • Bioassays : Test pre-emergent herbicidal activity on model plants (e.g., Arabidopsis thaliana) using soil drenching at 0.1–1.0 mg/L concentrations. Compare with safeners (e.g., benoxacor) to assess protective effects .
  • Cytotoxicity Screening : Use human cell lines (e.g., HepG2) with MTT assays. Focus on mitochondrial dysfunction (IC50_{50} determination) and ROS generation .
  • Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna (OECD 202 guideline) with LC50_{50} calculations over 48-hour exposures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

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